3'-Fluoro-2,4,6-trichlorobiphenyl

説明

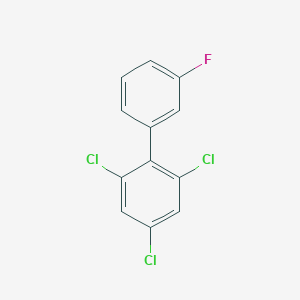

3’-Fluoro-2,4,6-trichlorobiphenyl is a fluorinated polychlorinated biphenyl (PCB) derivative with the molecular formula C₁₂H₅Cl₃F. Its structure consists of a biphenyl backbone substituted with three chlorine atoms at positions 2, 4, and 6 on one phenyl ring, and a fluorine atom at the 3’ position on the adjacent ring. This compound is primarily utilized as a reference standard in environmental and toxicological studies due to its structural similarity to persistent organic pollutants (POPs) like PCBs, which are regulated under international agreements such as the Stockholm Convention .

特性

IUPAC Name |

1,3,5-trichloro-2-(3-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-2-1-3-9(16)4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVKGYDTPQUVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698674 | |

| Record name | 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876009-91-5 | |

| Record name | 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Strategies for 3'-Fluoro-2,4,6-trichlorobiphenyl

General Synthetic Approach

The preparation of this compound typically involves:

- Stepwise halogenation: Starting from biphenyl or substituted biphenyl precursors, chlorine atoms are introduced selectively at the 2,4,6-positions of one phenyl ring.

- Selective fluorination: Introduction of fluorine at the 3' position on the other phenyl ring, often employing fluorinating agents such as fluorine gas or nucleophilic fluorinating reagents (e.g., potassium fluoride) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Specific Methods

Halogenation of Biphenyl Precursors

- Chlorination: Electrophilic aromatic substitution using chlorine gas or chlorinating reagents under controlled conditions to achieve selective tri-chlorination at the 2,4,6-positions.

- Regioselectivity: Controlled by reaction conditions and the use of directing groups or steric hindrance to prevent over-chlorination or substitution at undesired positions.

Fluorination Techniques

- Nucleophilic aromatic substitution (SNAr): Fluorine introduction via displacement of a suitable leaving group (e.g., nitro or halogen) on the biphenyl ring.

- Direct fluorination: Use of elemental fluorine or electrophilic fluorinating agents under carefully controlled conditions to avoid over-fluorination or degradation.

- Use of potassium fluoride (KF): In polar solvents like DMSO to facilitate fluorine incorporation at the meta-position (3') on the biphenyl ring.

Experimental Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorination agent | Cl2 gas or SO2Cl2 | Controlled temperature and time critical |

| Fluorination agent | KF in DMSO, or elemental fluorine | Solvent choice affects yield and selectivity |

| Solvent | DMSO, acetonitrile, or other polar aprotic solvents | Facilitates nucleophilic substitution |

| Temperature | 50–120 °C | Higher temps may cause side reactions |

| Reaction time | Several hours to overnight | Monitored by GC-MS or NMR |

| Purification | Column chromatography, recrystallization | To isolate pure this compound |

Research Findings and Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- The synthesized this compound shows characteristic retention behavior in GC-MS, with retention times slightly shorter or comparable to the non-fluorinated parent PCBs due to changes in polarity and intermolecular forces caused by fluorine substitution.

- Mass spectra reveal molecular ion peaks and characteristic fragment ions, with fluorine substitution causing distinct mass shifts and ion intensities compared to parent PCBs.

Physicochemical Effects of Fluorine Substitution

- Fluorine introduces a permanent dipole moment but reduces London dispersion forces due to its small size and electronic effects.

- These antagonistic effects result in F-PCBs having similar physico-chemical properties to their parent PCBs, which is important for their use as internal standards in trace-level PCB analysis.

Summary Table of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Chlorination | Chlorination of biphenyl at 2,4,6-positions | High selectivity under controlled conditions | Requires careful control to avoid over-chlorination |

| Nucleophilic Fluorination | Fluorine introduction via SNAr using KF in DMSO | Good regioselectivity for 3'-position | May require pre-functionalization (leaving group) |

| Direct Fluorination | Use of elemental fluorine or electrophilic agents | Direct method, fewer steps | Risk of over-fluorination and side reactions |

| Purification Techniques | Chromatography and recrystallization | High purity product | Time-consuming, requires optimization |

化学反応の分析

Types of Reactions: 3'-Fluoro-2,4,6-trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Substitution: Halogen exchange reactions with other halogens or nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

Oxidation: Formation of biphenylquinones or other oxidized derivatives.

Reduction: Production of partially or fully reduced biphenyl derivatives.

Substitution: Generation of various halogenated biphenyls or other substituted biphenyl compounds.

科学的研究の応用

Scientific Research Applications

1. Environmental Monitoring

- Detection of PCBs : 3'-Fluoro-2,4,6-trichlorobiphenyl is utilized as a standard in gas chromatography-mass spectrometry (GC-MS) for detecting and quantifying PCBs in environmental samples such as soil and water. Its unique fluorine substitution enhances sensitivity and selectivity in analytical methods .

- Bioaccumulation Studies : Research has shown that fluorinated PCBs can provide insights into the bioaccumulation processes in aquatic organisms, aiding in the assessment of environmental risks associated with PCB contamination .

2. Toxicological Studies

- Mechanism of Action : Studies indicate that this compound can disrupt endocrine functions by mimicking thyroid hormones. This disruption has been linked to various health issues in wildlife and humans .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies certain PCBs as possibly carcinogenic to humans. Research involving this compound contributes to understanding the carcinogenic mechanisms of PCBs .

3. Metabolic Pathway Analysis

- Stable Isotope Labeling : The compound's stable isotope labeling allows researchers to trace metabolic pathways in biological systems. This application is crucial for understanding how PCBs are metabolized and their effects on health .

Data Tables

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on sediment samples from contaminated sites utilized this compound as a reference compound. The results indicated significant levels of bioaccumulation in local fish species, highlighting the environmental persistence of PCBs and their derivatives.

Case Study 2: Human Health Risk Evaluation

Research involving human serum samples demonstrated that exposure to this compound correlates with increased levels of inflammatory markers. This suggests that exposure may contribute to chronic health conditions such as cardiovascular diseases .

作用機序

The mechanism by which 3'-Fluoro-2,4,6-trichlorobiphenyl exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to receptors and enzymes, leading to alterations in cellular processes. The specific molecular targets and pathways depend on the biological system and the concentration of the compound.

類似化合物との比較

Structural Isomers and Fluorinated Analogs

The positional arrangement of halogen substituents significantly influences the physicochemical and biological properties of PCB derivatives. Key structural analogs of 3’-Fluoro-2,4,6-trichlorobiphenyl include:

Table 1: Comparison of Fluorinated Trichlorobiphenyls

Key Findings :

- Steric Hindrance : The 2’-fluoro analog exhibits greater steric hindrance, reducing its affinity for aryl hydrocarbon receptors (AhR) compared to the 3’- and 4’-fluoro isomers .

- Environmental Persistence : Fluorine substitution at the 4’ position may enhance stability against microbial degradation relative to the 3’ isomer due to reduced accessibility of the substituent .

Comparison with Deuterated Analogs

Deuterated trichlorobiphenyls, such as 3,4,4′-Trichlorobiphenyl-2′,3′,5′,6′-d4 (C₁₂H₃D₄Cl₃; MW 261.56 g/mol), serve as internal standards in mass spectrometry. Unlike fluorinated analogs, deuterated compounds are chemically identical to their non-deuterated counterparts but exhibit distinct isotopic signatures for analytical quantification .

Table 2: Key Differences Between Fluorinated and Deuterated Analogs

Non-Fluorinated Trichlorobiphenyls

Non-fluorinated trichlorobiphenyls (e.g., PCB 30; 2,4,6-trichlorobiphenyl) lack the electron-withdrawing fluorine substituent, resulting in:

- Reduced Metabolic Activation: Fluorine substitution in the 3’ position may facilitate oxidative metabolism in liver microsomes compared to non-fluorinated PCBs.

生物活性

3'-Fluoro-2,4,6-trichlorobiphenyl (FPCB) is a monofluorinated analogue of polychlorinated biphenyls (PCBs), which are synthetic organic compounds known for their environmental persistence and potential toxicological effects. This article explores the biological activity of FPCB, focusing on its mechanisms of action, toxicity profiles, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the biphenyl structure. The molecular formula is C12H7Cl3F, and it exhibits significant hydrophobicity, contributing to its bioaccumulation in biological systems.

Mechanisms of Biological Activity

FPCB's biological activity is primarily attributed to its interaction with various cellular pathways:

- Endocrine Disruption : Like many PCBs, FPCB has been implicated in endocrine disruption. Studies indicate that it may interact with estrogen receptors, potentially leading to altered hormonal functions in exposed organisms .

- Cytotoxicity : Research has demonstrated that FPCB can induce cytotoxic effects in various cell lines. For instance, exposure to FPCB resulted in increased oxidative stress markers and apoptosis in human liver cells .

- Neurotoxicity : Evidence suggests that FPCB may affect neurodevelopment. Animal studies have shown alterations in behavior and neurochemical changes following exposure during critical developmental windows .

Toxicological Profile

The toxicological assessment of FPCB reveals several concerning effects:

Acute Toxicity

FPCB exhibits high acute toxicity to aquatic organisms. It has been classified as very toxic to aquatic life (GHS Classification: Aquatic Acute 1) due to its potential to cause immediate harm upon exposure .

Chronic Effects

Chronic exposure studies indicate that prolonged contact with FPCB can lead to organ damage, particularly in the liver and kidneys. In rodent models, significant histopathological changes were observed after long-term dietary exposure .

Case Studies

- Environmental Impact Study : A study conducted on the effects of PCBs in a contaminated river ecosystem revealed that FPCB contributed to a decline in fish populations due to reproductive and developmental issues linked to endocrine disruption .

- Human Health Surveillance : A nested case-control study found associations between serum levels of PCBs, including FPCB, and increased risk of thyroid cancer among exposed populations. This highlights the need for ongoing monitoring of PCB-related health outcomes .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicity of this compound:

Q & A

Basic Research Questions

Q. How can 3'-Fluoro-2,4,6-trichlorobiphenyl be quantified in environmental samples using analytical standards?

- Methodological Answer : Use isotope-dilution gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5) to correct for matrix effects and instrument variability. Calibrate with certified reference solutions (e.g., 100 μg/mL in isooctane) . Ensure separation from structural analogs like 2,4',6-Trichlorobiphenyl using high-resolution columns (e.g., DB-5MS) to avoid co-elution .

Q. What are the key challenges in synthesizing fluorinated trichlorobiphenyl derivatives for analytical use?

- Methodological Answer : Fluorination at the 3' position requires regioselective halogen exchange reactions under controlled conditions (e.g., using fluoroarene precursors and palladium catalysts). Purification via preparative HPLC is critical to isolate this compound from byproducts like 2'-fluoro and 4'-fluoro isomers . Confirm structural integrity via NMR (e.g., comparing chemical shifts to PCB-30) .

Advanced Research Questions

Q. How does microbial transformation of this compound differ from non-fluorinated analogs?

- Methodological Answer : Use Burkholderia xenovorans LB400, a known PCB-degrading strain, to compare hydroxylation pathways. Fluorine’s electron-withdrawing effects may inhibit meta-cleavage of biphenyl rings, leading to accumulation of 3'-OH-PCB-30 metabolites . Monitor degradation intermediates via LC-QTOF-MS and compare kinetics to non-fluorinated PCB-30 .

Q. What explains contradictory sorption data for this compound on microplastics?

- Methodological Answer : Sorption affinity varies by polymer type. For example, PVC exhibits 60–75% sorption due to its amorphous structure, while PET shows <22% due to crystallinity . Competitive sorption studies with co-occurring POPs (e.g., biphenyl) are required to resolve discrepancies in field vs. lab data .

Q. How can machine learning predict the environmental persistence of fluorinated PCBs?

- Methodological Answer : Train models using molecular descriptors (e.g., halogen substitution patterns, octanol-air partition coefficients) and experimental half-life data. For this compound, predicted air half-lives (2.53–2.86 days) align with non-fluorinated PCB-30 (2.61–2.78 days), suggesting fluorine’s minimal impact on atmospheric degradation . Validate predictions with chamber-based OH-radical oxidation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。